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Compound of Interest

Compound Name: LASSBio-1359

Cat. No.: B12373798 Get Quote

For Immediate Release

Rio de Janeiro, Brazil – In the landscape of adenosine A₂A receptor (A₂AR) agonist

development, LASSBio-1359 has emerged as a compound of interest with demonstrated

vasodilatory and anti-inflammatory properties. This guide provides a comprehensive

benchmark of LASSBio-1359 against established industry-standard A₂A agonists, namely CGS

21680, Regadenoson, and UK-432097. The following analysis is intended for researchers,

scientists, and drug development professionals, offering a comparative overview based on

available preclinical data.

Performance Overview
LASSBio-1359 demonstrates potent functional activity, comparable to well-established A₂A

agonists. The following tables summarize key quantitative data for LASSBio-1359 and its

industry counterparts, focusing on receptor binding affinity (Ki), and functional potency (EC₅₀)

in cAMP accumulation assays.

Table 1: A₂A Receptor Binding Affinity (Ki)
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Compound Ki (nM) Radioligand
Cell
Line/Tissue

Reference(s)

LASSBio-1359
Data Not

Available
- - -

CGS 21680 27 [³H]CGS 21680 Rat Striatum [1]

Regadenoson 1100 - 1730 - - [2]

UK-432097 4.75 - Sf9 cells [3]

Table 2: Functional Potency (EC₅₀) in cAMP
Accumulation Assays

Compound EC₅₀ (nM) Cell Line Reference(s)

LASSBio-1359 ~100 (vasodilation) Rat Aorta [4]

CGS 21680 1.48 - 180 Various [1]

Regadenoson 6.4 - [5]

UK-432097 0.66 CHO cells [6]

Note: The EC₅₀ for LASSBio-1359 was determined in a functional vasodilation assay, which is

a downstream consequence of A₂A receptor activation and subsequent cAMP increase. Direct

cAMP accumulation EC₅₀ data for LASSBio-1359 is not currently available in the public

domain.

Signaling Pathway and Experimental Workflow
The activation of the adenosine A₂A receptor by an agonist initiates a well-defined signaling

cascade, leading to a physiological response. The experimental workflows for determining

receptor affinity and functional potency are crucial for characterizing and comparing these

compounds.
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Figure 1: Adenosine A₂A Receptor Signaling Pathway.
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Figure 2: General Experimental Workflow.

Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a representative method for determining the binding affinity of a test compound

for the human adenosine A₂A receptor.

1. Membrane Preparation:

Membranes are prepared from HEK293 cells stably expressing the human adenosine A₂A

receptor.

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to

pellet the membranes. The pellet is washed and resuspended in the assay buffer.

2. Radioligand and Compound Preparation:

A selective A₂A receptor antagonist radioligand, such as [³H]-ZM241385, is used at a

concentration near its Kd (e.g., 2 nM).

Test compounds are serially diluted in assay buffer to a range of concentrations.

3. Incubation:
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In a 96-well plate, membrane preparations (typically 20-50 µg of protein) are incubated with

the radioligand and varying concentrations of the test compound.

Non-specific binding is determined in the presence of a high concentration of a non-

radiolabeled A₂A antagonist (e.g., 10 µM ZM241385).

The incubation is carried out at room temperature for 60-120 minutes to reach equilibrium.

4. Filtration and Quantification:

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a

cell harvester.

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding

data.

The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

cAMP Accumulation Assay (for EC₅₀ and Emax
Determination)
This protocol outlines a typical method for assessing the functional potency and efficacy of an

A₂A agonist by measuring intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Plating:

HEK293 cells stably expressing the human adenosine A₂A receptor are cultured in an

appropriate medium.
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Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Assay Conditions:

The cell culture medium is replaced with a stimulation buffer (e.g., HBSS or DMEM)

containing a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, to prevent the

degradation of cAMP.

Cells are pre-incubated with the PDE inhibitor for a short period (e.g., 15-30 minutes) at

37°C.

3. Agonist Stimulation:

Varying concentrations of the test agonist are added to the wells.

A known A₂A agonist (e.g., CGS 21680) is used as a positive control to determine the

maximal response (Emax).

The cells are incubated with the agonist for a defined period (e.g., 30 minutes) at 37°C.

4. Cell Lysis and cAMP Measurement:

The stimulation is terminated, and the cells are lysed according to the protocol of the chosen

cAMP detection kit.

The intracellular cAMP concentration is quantified using a commercially available assay kit,

such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

5. Data Analysis:

A dose-response curve is generated by plotting the measured cAMP levels against the

logarithm of the agonist concentration.

The potency (EC₅₀), which is the concentration of the agonist that produces 50% of the

maximal response, and the efficacy (Emax), the maximum response achievable, are

determined by fitting the data to a sigmoidal dose-response curve using non-linear

regression analysis.
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Conclusion
LASSBio-1359 exhibits potent A₂A receptor-mediated functional activity. While direct

comparative data on its binding affinity (Ki) and maximal efficacy in cAMP assays (Emax) are

not yet publicly available, its potent vasodilatory effects suggest it is a strong candidate for

further investigation. The provided data and protocols offer a framework for researchers to

conduct direct, head-to-head comparisons of LASSBio-1359 with industry-standard A₂A

agonists, which will be crucial in fully elucidating its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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